Lycojapodine A

Description

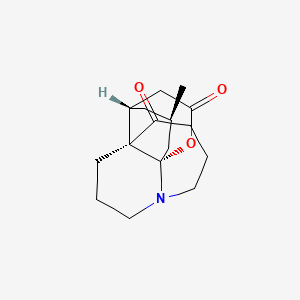

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

(1R,2S,6S,16R)-16-methyl-5-oxa-7-azatetracyclo[5.4.3.32,6.01,6]heptadecane-4,11-dione |

InChI |

InChI=1S/C16H23NO3/c1-11-8-12-9-14(19)20-16(10-11)15(12)5-3-7-17(16)6-2-4-13(15)18/h11-12H,2-10H2,1H3/t11-,12+,15+,16+/m1/s1 |

InChI Key |

QZNUIODTYIUAMN-KNPMLCFXSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC(=O)O[C@@]3(C1)[C@@]24CCCN3CCCC4=O |

Canonical SMILES |

CC1CC2CC(=O)OC3(C1)C24CCCN3CCCC4=O |

Synonyms |

lycojapodine A |

Origin of Product |

United States |

Isolation and Structural Characterization of Lycojapodine a

Discovery and Source Organism

Lycopodium japonicum as the Biogenic Origin

Lycojapodine A was first isolated from the club moss Lycopodium japonicum Thunb. ex Murray, a plant widely distributed in regions of China, including the Guangdong, Guangxi, Yunnan, and Guizhou provinces. nih.govarabjchem.org This plant has a history of use in traditional folk medicine for treating ailments such as contusions and myasthenia. nih.gov

The isolation process involved extracting the air-dried, powdered plant material (50 kg) with 95% ethanol. The resulting extract was then subjected to an acid-base partition to separate the alkaloidal components. This crude alkaloid extract (67 g) was further purified through multiple rounds of column chromatography on silica gel to yield this compound as a pure compound. cas.cn

Other Lycopodium Species in Alkaloid Research

The genus Lycopodium is a rich source of structurally diverse and biologically active alkaloids, which has made it a focal point of phytochemical research for decades. nih.gov Over 590 Lycopodium alkaloids have been identified, typically possessing C16N or C16N2 skeletons. nih.gov These compounds are generally classified into several main types, including the lycopodine (B1235814), lycodine, and fawcettimine (B102650) types. d-nb.info Species such as Lycopodium complanatum and Lycopodium clavatum have also yielded a plethora of unique alkaloids, contributing significantly to the field of natural product chemistry. d-nb.infonih.gov The continuous investigation into various Lycopodium species highlights the chemical diversity within this genus and its potential for discovering novel molecular structures.

Spectroscopic Elucidation of the Tetracyclic Core

The planar structure and tetracyclic core of this compound were determined through extensive spectroscopic analysis. High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₁₆H₂₃NO₃. cas.cn

Detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, along with 2D NMR techniques such as ¹H-¹H COSY and HMBC, were crucial in piecing together its intricate structure. The NMR data revealed the presence of a ketone group (δC 217.4) and a lactone group (δC 170.7). cas.cn HMBC correlations were key to establishing the connectivity between different fragments of the molecule, ultimately revealing its complex tetracyclic framework. cas.cn

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 54.2 | 3.15 (1H, m), 2.75 (1H, m) |

| 2 | 29.9 | 2.05 (1H, m) |

| 3 | 42.5 | 2.65 (1H, m) |

| 4 | 217.4 | - |

| 5 | 170.7 | - |

| 6 | 38.9 | 2.50 (1H, m), 2.30 (1H, m) |

| 7 | 31.5 | 1.95 (1H, m) |

| 8 | 25.8 | 1.60 (1H, m), 1.45 (1H, m) |

| 9 | 50.1 | 2.90 (1H, m), 2.60 (1H, m) |

| 10 | 25.1 | 1.80 (1H, m), 1.65 (1H, m) |

| 11 | 34.2 | 1.90 (1H, m) |

| 12 | 44.8 | - |

| 13 | 85.1 | - |

| 14 | 36.1 | 2.10 (1H, m), 1.75 (1H, m) |

| 15 | 33.1 | 1.85 (1H, m) |

| 16 | 22.1 | 0.95 (3H, d, J=6.5) |

X-ray Crystallographic Confirmation of Absolute and Relative Stereochemistry

While spectroscopic methods determined the planar structure, single-crystal X-ray diffraction analysis was indispensable for confirming the three-dimensional arrangement, including the relative and absolute stereochemistry of this compound. cas.cn A suitable crystal was obtained, and its analysis provided definitive proof of the proposed structure and the spatial orientation of its atoms. cas.cn

The crystallographic data confirmed the complex fusion of the rings and the stereochemical relationships between the various chiral centers within the molecule. This technique was crucial in unambiguously establishing the novel molecular architecture of this compound. cas.cn

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₃NO₃ |

| Formula Weight | 277.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.1643(8) |

| b (Å) | 10.6250(12) |

| c (Å) | 9.4329(11) |

| β (°) | 97.1230(10) |

| Volume (ų) | 712.50(14) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.293 |

| CCDC Deposition Number | 661199 |

Distinctive Structural Features: The 6/6/6/7 Tetracyclic Ring System

The most remarkable feature of this compound is its unprecedented 6/6/6/7 tetracyclic ring system. arabjchem.orgcas.cn This complex and unique scaffold had not been previously observed in any of the hundreds of known Lycopodium alkaloids, making this compound a significant discovery. cas.cn This novel framework consists of three six-membered rings and one seven-membered ring fused in a complex manner. The discovery of this new ring system expands the known structural diversity of natural alkaloids and presents a new, challenging target for total synthesis by organic chemists.

Novel C16N-Type Lycopodium Alkaloid Classification

This compound is classified as a C16N-type Lycopodium alkaloid. cas.cn This classification is based on the biosynthetic origin and the number of carbon and nitrogen atoms that form the core skeleton of the molecule. The C16N skeleton is common among Lycopodium alkaloids and is believed to be derived from lysine, which provides the nitrogen atom and a C6 chain, and two C5 units derived from the isoprenoid pathway. nih.govpsu.edu this compound, with its 16 carbon atoms and single nitrogen atom in its core structure, fits this classification, yet its unique ring arrangement sets it apart as a novel member of this extensive family of natural products. cas.cn

Unique Lactone Ring Formation (C-5 to C-13)

A key structural feature of this compound is its unprecedented seven-membered lactone ring, formed by an ester linkage between the carboxyl group at C-5 and the hydroxyl group at C-13. The formation of this C-5 to C-13 bridge is a significant biosynthetic event, distinguishing this compound from other known Lycopodium alkaloids.

A plausible biosynthetic pathway has been proposed for this compound. This pathway is believed to diverge from the established biosynthesis of related alkaloids like lycopodine. The proposed pathway suggests that a precursor undergoes a series of oxidative cleavages and rearrangements. A critical step in this proposed sequence is an oxidative cleavage of the C-4—C-5 bond in a lycopodine-type precursor. This is followed by a Baeyer-Villiger-type oxidation, which would introduce the oxygen atom necessary for the formation of the lactone. The subsequent intramolecular cyclization between the newly formed carboxyl group at C-5 and a hydroxyl group at the C-13 position would then yield the distinctive seven-membered lactone ring, completing the unique tetracyclic skeleton of this compound. nih.gov

Biogenetic Hypotheses and Relationships of Lycojapodine a

Proposed Biosynthetic Pathways

The biosynthesis of Lycopodium alkaloids is a complex process, and while the complete pathway to Lycojapodine A has not been fully elucidated, a plausible biosynthetic route has been proposed based on its structure and co-occurrence with other alkaloids. researchgate.netrsc.org The biosynthesis is believed to start from lysine, which undergoes a series of enzymatic reactions to form key intermediates. researchgate.net

A key step in the formation of many Lycopodium alkaloids is the creation of a tetracyclic core structure. psu.edu From this central scaffold, a variety of alkaloid classes are derived through different oxidative and rearrangement reactions. psu.edu

The collective total synthesis of several Lycopodium alkaloids, including this compound, has been achieved from a common precursor, providing strong support for the proposed biosynthetic relationships. pku.edu.cnnih.govacs.org This synthetic work often draws inspiration from the hypothesized biosynthetic pathways. pku.edu.cnnih.govacs.org For instance, a biomimetic synthesis of (-)-Lycojapodine A was achieved through a late-stage tandem process involving a hypervalent iodine oxidant, which constructed the characteristic carbinolamine lactone motif in a single step. nih.govacs.orgpku.edu.cn This chemical synthesis mimics a plausible biological transformation.

Biogenetic Links to Other Lycopodium Alkaloids

The structural similarities between this compound and other Lycopodium alkaloids suggest a close biogenetic relationship. acs.orgrsc.org These connections are primarily understood through comparative structural analysis and have been supported by synthetic studies that transform one alkaloid type into another. acs.orgnih.gov

Relationship with Fawcettimine-Type Alkaloids

This compound is considered to be a fawcettimine-type alkaloid. researchgate.netrsc.org This classification is based on the proposal that this compound is derived from a fawcettimine-like precursor. cas.cnthieme-connect.com The structural comparison between this compound and fawcettimine (B102650) reveals a close relationship, with the primary difference being the cleavage of a C-C bond in the fawcettimine skeleton to form the unique seven-membered ring of this compound. cas.cn Specifically, it is hypothesized that this compound could be derived from fawcettimine through the cleavage of the C4-C5 bond and the formation of a new bond between C4 and C12. researchgate.net

Connection to Lycopodine-Type Precursors via Bond Rearrangement

The fawcettimine class of alkaloids, to which this compound belongs, is thought to arise from lycopodine-type precursors through a bond migration. researchgate.net This rearrangement involves the breaking of the C4-C13 bond and the formation of a new C4-C12 bond. researchgate.net This fundamental transformation highlights the interconnectedness of the major Lycopodium alkaloid classes. The collective synthesis of this compound and other related alkaloids from a common precursor further supports this proposed biosynthetic route inspired by the natural pathways. acs.orgpku.edu.cnresearchgate.net

Confirmation of Biogenetic Relationships with Co-occurring Alkaloids (e.g., Sieboldine A, Alopecuridine)

The co-isolation of this compound with other structurally related alkaloids from Lycopodium japonicum provides strong circumstantial evidence for their shared biogenetic origin. cas.cnacs.org Biomimetic syntheses have successfully transformed alopecuridine into both sieboldine A and this compound, confirming their close biogenetic relationship. acs.orgnih.gov Specifically, (+)-sieboldine A was synthesized from (+)-alopecuridine through an N-oxidation/nitrone formation process. acs.orgnih.gov In a separate pathway, (-)-Lycojapodine A was derived from (+)-alopecuridine via a cyclic hemiketal formation followed by an oxidative diol cleavage. acs.orgnih.gov These successful laboratory transformations lend significant weight to the hypothesis that similar processes occur in nature.

Biological Activities and Mechanistic Studies of Lycojapodine a

Acetylcholinesterase (AChE) Inhibitory Activity

Lycojapodine A has demonstrated notable inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.govarabjchem.orgarabjchem.org The inhibition of AChE is a key mechanism in the management of Alzheimer's disease. mdpi.comresearchgate.net

Research has shown that this compound inhibits acetylcholinesterase with a half-maximal inhibitory concentration (IC50) value of 90.3 μM. arabjchem.orgarabjchem.org This level of activity is considered significant, drawing comparisons to Huperzine A, a well-known and potent AChE inhibitor used in the treatment of Alzheimer's disease. arabjchem.orgarabjchem.org

Interference with Acetylcholinesterase Enzyme Action

The primary mechanism of this compound's AChE inhibitory activity lies in its ability to interfere with the normal action of the acetylcholinesterase enzyme. nih.govresearchgate.net By binding to the enzyme, this compound prevents it from hydrolyzing acetylcholine, thereby increasing the levels and duration of action of this neurotransmitter in the brain. researchgate.net This action is believed to be beneficial for cognitive function. researchgate.net While the precise binding mode of this compound to AChE is a subject of ongoing research, its inhibitory effect is well-documented.

Anti-HIV-1 Activity

In addition to its effects on the nervous system, this compound has also been identified as an anti-HIV-1 agent. nih.govnih.govebi.ac.uk This activity points to the compound's potential in the development of new antiviral therapies. nsf.govmdpi.com

Inhibition of HIV-1 Replication

This compound has been shown to inhibit the replication of the Human Immunodeficiency Virus type 1 (HIV-1). researchgate.netebi.ac.uk Studies have determined its half-maximal effective concentration (EC50) value to be 85 µg/mL. researchgate.netnsf.gov The EC50 value represents the concentration of a drug that is required for 50% of its maximum effect. This finding indicates that this compound can effectively suppress the proliferation of HIV-1 in vitro. researchgate.netmdpi.com The exact mechanism by which this compound inhibits HIV-1 replication is an area of active investigation. mdpi.com

Compound Data

| Compound Name | Biological Activity | Measurement | Value |

| This compound | Acetylcholinesterase Inhibition | IC50 | 90.3 μM |

| This compound | Anti-HIV-1 Activity | EC50 | 85 µg/mL |

Structure Activity Relationship Sar Studies for Lycojapodine a and Analogs

Correlating Specific Structural Features with Biological Potency

Lycojapodine A is distinguished by a novel 6/6/6/7 tetracyclic ring system, a feature that sets it apart from other Lycopodium alkaloids. ub.edu Its biosynthesis is thought to proceed from a fawcettimine-type precursor through a C-C bond cleavage, leading to a rearranged skeleton. ub.edu This unique structure incorporates a ketone at the C-4 position and a six-membered lactone ring between C-5 and C-13. ub.eduheraldopenaccess.us These features are critical to its observed biological activities, which include moderate acetylcholinesterase (AChE) inhibition and anti-HIV-1 activity. researchgate.netheraldopenaccess.us

This compound was reported to exhibit an IC50 value of 68.2 μM against acetylcholinesterase and an EC50 value of 85 μg/mL against HIV-1 replication. psu.eduub.edu The presence of the lactone and ketone functionalities, which arise from the oxidative cleavage of the fawcettimine (B102650) core, are believed to be the primary determinants of this specific potency. In contrast, many other fawcettimine-type alkaloids, which lack this specific arrangement, show negligible activity as AChE inhibitors. researchgate.netjpionline.orgjpionline.org For instance, a study that assayed several fawcettimine alkaloids found them to be largely inactive against AChE. researchgate.net Similarly, Lyconesidines A and B, which are also oxygenated fawcettimine-type alkaloids, exhibit cytotoxicity against murine lymphoma cells but are not primarily noted for AChE inhibition. kyoto-u.ac.jp

The moderate AChE inhibitory activity of this compound, when compared to the general inactivity of its structural relatives, underscores the importance of its unique oxygenated core. The precise orientation of the carbonyl groups in the ketone and lactone, along with the nitrogen atom in the azepine ring, likely creates a specific pharmacophore that can interact with the active site of the AChE enzyme, an interaction that is absent in typical fawcettimine skeletons.

| Compound | Core Structure Type | Biological Activity | Potency | Source |

|---|---|---|---|---|

| This compound | Fawcettimine-derived (6/6/6/7 system) | Acetylcholinesterase (AChE) Inhibition | IC50: 68.2 μM | ub.edu |

| This compound | Fawcettimine-derived (6/6/6/7 system) | Anti-HIV-1 | EC50: 85 μg/mL | psu.edu |

| Lyconesidine B | Fawcettimine (Amine-type) | Cytotoxicity (murine lymphoma L1210 cells) | IC50: 9.5 μg/mL | kyoto-u.ac.jp |

| Phlegmariurine B | Fawcettimine-type | Acetylcholinesterase (AChE) Inhibition | IC50: 26.4 μM | jpionline.org |

| Fawcettimine | Fawcettimine (Aminal-type) | Acetylcholinesterase (AChE) Inhibition | Generally low to inactive | researchgate.netjpionline.org |

Identification of Key Pharmacophoric Elements within the Lycopodium Alkaloid Framework

The Lycopodium alkaloids are broadly categorized into four main classes based on their carbon skeletons: lycopodine (B1235814), lycodine, fawcettimine, and a miscellaneous group. psu.edunih.gov The fawcettimine framework, from which this compound is derived, is characterized by a complex, fused tetracyclic system that includes a nine-membered nitrogen-containing ring in its keto-amine form. jpionline.org

While the Lycopodium alkaloid family as a whole is known for producing potent AChE inhibitors like huperzine A (a lycodine-type), the fawcettimine class is generally considered a poor scaffold for this particular biological target. psu.edujpionline.orgjpionline.org This makes the activity of this compound and a few other exceptions like phlegmariurine B notable.

The key pharmacophoric elements responsible for the biological activity of this compound can be inferred from its unique structure:

The Tetracyclic Core: The rigid, three-dimensional arrangement of the 6/6/6/7 ring system serves as the fundamental scaffold, positioning the functional groups in a specific spatial orientation for interaction with biological targets.

Oxygenated Functions: The ketone at C-4 and the lactone carbonyl at C-5 are crucial. These polar, hydrogen-bond accepting groups are likely essential for binding to the active sites of target enzymes like AChE. Their specific placement, resulting from the unique biosynthetic rearrangement, differentiates this compound from its less active relatives.

The Nitrogen Atom: As with all alkaloids, the tertiary amine is a key feature. Its basicity and ability to be protonated at physiological pH can play a role in ionic interactions with target proteins, such as the anionic subsite of AChE.

Pharmacophore models developed for other Lycopodium alkaloids, like huperzine A, often highlight the critical distance and geometry between an aromatic system (absent in this compound), hydrogen bond acceptors, and a basic nitrogen center. researcher.lifeacs.org For this compound, the pharmacophore is distinct, relying on the unique constellation of its two carbonyl groups and the nitrogen atom within its non-aromatic, cage-like structure.

Rational Design and Synthesis of Analogs for SAR Elucidation

The rational design and synthesis of analogs is a cornerstone of medicinal chemistry, allowing for the systematic probing of a molecule's pharmacophore to improve potency and selectivity. mdpi.commdpi.comacs.org Although this compound itself has not been the subject of extensive synthetic analog campaigns, the broader field of Lycopodium alkaloid synthesis provides a clear blueprint for how such studies could be approached.

The total synthesis of these complex alkaloids is the most effective strategy to generate analogs for SAR studies, as it allows for planned structural modifications that are not possible through simple chemical derivatization of the natural product. ub.edu However, the synthesis of the fawcettimine skeleton, and particularly the unique framework of this compound, presents significant challenges. An attempted biomimetic synthesis of this compound from a diketone precursor highlighted these difficulties, as the key cyclization cascade proceeded down an unexpected pathway, failing to yield the desired natural product. wiley-vch.de

Despite these challenges, the principle of using the fawcettimine skeleton as a starting point for discovering new bioactive compounds is well-recognized. jpionline.orgjpionline.org Researchers have successfully synthesized other complex fawcettimine-type alkaloids, such as lyconesidine B, with the stated goal of enabling future SAR studies by establishing a viable synthetic route that could be adapted to produce analogs. kyoto-u.ac.jp Such a synthetic platform would allow for systematic modifications to the this compound structure, for example:

Reduction of the C-4 ketone: To determine the role of this carbonyl group in biological activity.

Opening of the C-5/C-13 lactone: To assess the importance of the cyclic ester versus a linear hydroxy acid.

Modification of the C-16 methyl group: To probe steric tolerance at that position.

Future efforts in this area will likely rely on modern computational tools, such as molecular docking, to guide the rational design of new analogs. jpionline.orgjpionline.org By modeling the interaction of hypothetical this compound derivatives with the active sites of AChE or HIV-1 protease, researchers can prioritize the synthesis of compounds with the highest probability of enhanced biological potency, thereby accelerating the drug discovery process.

Derivatives and Structural Analogs of Lycojapodine a

Naturally Occurring Derivatives

Research into the chemical constituents of Lycopodium species has led to the isolation of compounds structurally related to lycojapodine A. These natural derivatives provide insight into the biosynthetic pathways operating within the plant and offer new templates for drug discovery.

A notable naturally occurring derivative is 8α-hydroxythis compound. Current time information in Bangalore, IN.cas.cn This compound was identified as the first natural derivative of this compound, a C16N-type Lycopodium alkaloid characterized by an unprecedented 6/6/6/7 tetracyclic ring system. Current time information in Bangalore, IN.cas.cn

The identification and structural elucidation of 8α-hydroxythis compound were accomplished through comprehensive spectroscopic analysis, including one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) techniques. Current time information in Bangalore, IN.cas.cn This compound was isolated from the club moss Lycopodium japonicum, the same plant species from which this compound was first discovered. Current time information in Bangalore, IN.researchgate.net

Semisynthetic and Synthetic Analogs

The total synthesis of this compound is a significant challenge that has attracted the attention of synthetic chemists. acs.orgoup.com Beyond replicating the natural product, synthetic efforts have also been directed towards creating novel analogs that are not found in nature. These synthetic and semisynthetic analogs are valuable tools for probing the biological mechanisms of action and potentially developing new therapeutic agents. kyoto-u.ac.jpdovepress.com

In an endeavor to synthesize (−)-lycojapodine A, researchers unexpectedly synthesized two novel, unnatural alkaloids. acs.org An advanced diketone intermediate, which was expected to undergo a biomimetic cyclization to form the core structure of this compound, instead yielded two different tetracyclic compounds. acs.orgwiley-vch.de These compounds represent the first synthetic analogs that diverge from the natural product's specific ring system but originate from a common precursor, highlighting the complex reactivity of the molecular framework. acs.orgwiley-vch.de The creation of these "unnatural" alkaloids underscores the potential for synthetic chemistry to expand the diversity of the Lycopodium alkaloid family. acs.org

Future Research Directions in Lycojapodine a Chemistry and Biology

Advancements in Stereocontrolled Synthetic Methodologies

The intricate, stereochemically dense architecture of Lycojapodine A and its congeners continues to inspire the development of sophisticated synthetic strategies. While total syntheses of related fawcettimine-type alkaloids have been achieved, future work will likely focus on enhancing efficiency, scalability, and stereocontrol. nih.govjpionline.org

Key future research directions in synthesis include:

Novel Cyclization Strategies: Exploration of new cascade reactions to construct the complex polycyclic core in a more convergent manner. Methodologies like the Pauson-Khand reaction, Diels-Alder reactions, and semipinacol rearrangements have been employed for related structures and could be adapted or reimagined for this compound's unique framework. nih.govacs.org

Enantioselective Catalysis: Developing novel organocatalytic or transition-metal-catalyzed reactions to establish key stereocenters with high fidelity early in the synthetic sequence. This would circumvent the need for chiral auxiliaries or lengthy resolutions. organic-chemistry.org

Late-Stage Functionalization: Devising C-H activation and functionalization strategies to modify advanced synthetic intermediates or the natural product itself. This would enable the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

A summary of synthetic strategies employed for related fawcettimine (B102650) alkaloids, which could inform future syntheses of this compound, is presented below.

| Synthetic Strategy | Key Reaction(s) | Target Alkaloid(s) | Reference(s) |

| Unified Strategy via Diels-Alder | Diels-Alder reaction, Sharpless AD | Fawcettimine, Fawcettidine, Lycoflexine | nih.gov |

| Organocatalytic Annulation | Enantioselective Robinson annulation | (+)-Fawcettimine | organic-chemistry.org |

| Semipinacol Rearrangement | Regio- and stereoselective semipinacol ring expansion | Lycojaponicumin A | acs.org |

| Platinum-Catalyzed Annulation | Platinum(II)-catalyzed annulation of an enamide | (+)-Fawcettidine | researchgate.net |

Comprehensive Elucidation of Complete Biosynthetic Pathways

While the general biosynthetic origin of Lycopodium alkaloids from L-lysine is established, the specific enzymatic steps leading to the diverse skeletons, including that of this compound, are not fully understood. nih.govrsc.org It has been proposed that this compound may be derived biosynthetically from a fawcettimine-type precursor through C-C bond cleavage. cas.cnresearchgate.net

Future research should focus on:

Identification of Tailoring Enzymes: Using transcriptomics, proteomics, and gene silencing techniques in Lycopodium japonicum to identify the specific oxidoreductases, transferases, and hydrolases responsible for converting early-stage precursors into this compound. nih.govcjnmcpu.com Recently identified enzyme classes like Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs) and carbonic anhydrase-like (CAL) enzymes are prime candidates for investigation. cjnmcpu.comresearchgate.net

Heterologous Reconstitution: Expressing candidate biosynthetic genes in heterologous hosts like Nicotiana benthamiana or yeast to functionally characterize enzymes and reconstitute portions of the pathway in vitro and in vivo. nih.gov

Mechanistic Enzymology: Studying the reaction mechanisms of the identified enzymes to understand how they control regioselectivity and stereoselectivity in the formation of the complex alkaloid scaffold.

The table below summarizes the key enzyme families identified in the early stages of Lycopodium alkaloid biosynthesis, which represent the foundation for elucidating the complete pathway to this compound.

| Enzyme Class | Abbreviation | Function in Biosynthesis | Reference(s) |

| Lysine Decarboxylase | LDC | Converts L-lysine to cadaverine | nih.govnih.govnih.gov |

| Copper Amine Oxidase | CAO | Oxidizes cadaverine, leading to 1-piperideine (B1218934) | nih.govnih.gov |

| Piperidyl-Ketide Synthase | PIKS | Condenses 1-piperideine with malonyl-CoA units | nih.govnih.gov |

| Carbonic Anhydrase-Like | CAL | Catalyze stereospecific Mannich-like condensation | cjnmcpu.comresearchgate.netresearchgate.net |

| Fe(II)/2-oxoglutarate-dependent dioxygenase | 2OGD | Catalyze downstream oxidative transformations | cjnmcpu.com |

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

This compound has been reported to exhibit acetylcholinesterase (AChE) inhibitory and anti-HIV-1 activities. cas.cnnih.govfigshare.com However, the molecular details of these interactions are unknown. Future research is critically needed to move beyond preliminary screening and understand precisely how this compound exerts its effects.

Key areas for investigation include:

Computational Modeling: Performing molecular docking and molecular dynamics simulations to predict the binding mode of this compound within the active site of AChE and to identify its potential binding sites on HIV-1 proteins (e.g., reverse transcriptase, protease, integrase). This can generate testable hypotheses about key intermolecular interactions.

Enzyme Kinetics: Conducting detailed kinetic studies to determine the mode of inhibition of AChE (e.g., competitive, non-competitive, or mixed-type).

Structural Biology: Attempting to co-crystallize this compound with its target proteins to obtain high-resolution structural data of the complex, which would provide definitive evidence of the binding mode and mechanism of action.

Mechanism of Anti-HIV Action: Investigating the specific stage of the HIV-1 lifecycle that is inhibited by this compound, such as entry, reverse transcription, integration, or viral maturation. mdpi.comyoutube.com

Exploration of Novel Bioactivities and Molecular Targets

The documented AChE inhibitory and anti-HIV-1 activities of this compound may only represent a fraction of its pharmacological potential. researchgate.netnih.gov Many other Lycopodium alkaloids display a wide range of biological effects, including neuroprotective, anti-inflammatory, and cytotoxic activities, suggesting that this compound and its derivatives are promising candidates for broader biological screening. researchgate.netscispace.comnih.gov

Future research should involve:

Broad-Spectrum Screening: Evaluating this compound against a diverse array of biological targets, including cancer cell lines, panels of kinases and G-protein coupled receptors (GPCRs), and various pathogens (bacteria, fungi). nih.gov

Target Identification: Utilizing unbiased chemical biology approaches, such as affinity-based protein profiling or thermal proteome profiling, to identify novel molecular targets of this compound within human cells.

Neuropharmacology: Expanding upon the initial AChE inhibition data to investigate other potential neuroprotective or nootropic effects in relevant cellular and animal models of neurodegenerative disease.

Chemoenzymatic Approaches to this compound and Derivatives

The convergence of chemical synthesis and biocatalysis offers a powerful platform for producing complex natural products and their analogs. nih.govbohrium.com The growing number of identified biosynthetic enzymes from Lycopodium species opens the door to chemoenzymatic strategies for accessing this compound. researchgate.netnih.gov

Promising future directions include:

Biocatalytic Key Steps: Incorporating enzymes to perform challenging chemical transformations with high stereoselectivity, such as asymmetric reductions or oxidations, on synthetic intermediates. bohrium.comresearchgate.net

Enzymatic Derivatization: Using isolated "tailoring" enzymes (e.g., 2OGDs, methyltransferases, glycosyltransferases) from the Lycopodium biosynthetic pathways to modify the this compound scaffold or advanced synthetic precursors, thereby generating novel derivatives that are difficult to access through purely chemical means.

Pathway Engineering: Developing microbial hosts that express a subset of the this compound biosynthetic enzymes, which could then convert simple, synthetically accessible precursors into more complex intermediates or final products.

By leveraging biocatalysis, researchers can potentially develop more efficient and sustainable routes to this compound and create a diverse collection of analogs for probing its biological functions. rsc.org

Q & A

Q. What are the common synthetic pathways for Lycojapodine A, and what challenges arise during stereochemical control?

this compound’s synthesis often employs samarium(II) iodide-mediated radical cyclization, as demonstrated in the conversion of intermediates 106 to 110 via tautomer locking strategies . Key challenges include controlling stereochemistry at multiple chiral centers and managing competing reaction pathways. Methodologies like kinetic vs. thermodynamic control, isotopic labeling for mechanistic studies, and spectroscopic monitoring (e.g., NMR for intermediate characterization) are critical for reproducibility .

Q. How is this compound structurally characterized, and what analytical techniques are essential for validating its purity?

Structural elucidation relies on high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HSQC), and X-ray crystallography. Purity validation requires HPLC with UV/Vis or MS detection, coupled with elemental analysis. For novel derivatives, comparative spectral databases (e.g., SciFinder, Reaxys) must be cross-referenced to rule out known artifacts .

Q. What in vitro assays are typically used to evaluate this compound’s bioactivity, and how are false positives mitigated?

Standard assays include cytotoxicity screening (MTT assay), enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity), and receptor-binding assays. False positives are minimized through dose-response validation, inclusion of negative controls (e.g., solvent-only groups), and orthogonal assays (e.g., fluorescent vs. luminescent readouts). Data should be statistically validated using ANOVA or t-tests with Bonferroni correction .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions may arise from differences in cell lines, assay conditions, or compound purity. A robust approach includes:

- Meta-analysis of raw data (e.g., IC50 values) normalized to control baselines .

- Experimental replication under standardized conditions (e.g., ATCC cell lines, fixed serum concentrations) .

- Mechanistic follow-ups (e.g., siRNA knockdown to confirm target specificity) .

- Transparent reporting of batch-to-batch variability in supplementary materials .

Q. What strategies optimize the total synthesis of this compound for scalable production while preserving enantiomeric excess?

Scalable synthesis requires:

- Catalytic asymmetric methods (e.g., chiral ligands in transition-metal catalysis) to reduce reliance on stoichiometric reagents .

- Flow chemistry for exothermic steps (e.g., radical cyclizations) to enhance yield and safety .

- In-line analytics (e.g., FTIR monitoring) to detect racemization during workup. Purity thresholds (≥95% by HPLC) must be enforced for biological testing .

Q. How should researchers design experiments to address reproducibility concerns in this compound studies?

Q. What computational approaches predict this compound’s tautomeric stability, and how are these validated experimentally?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria. Key validation steps include:

- Variable-temperature NMR to observe proton shifts.

- Isotopic labeling (e.g., deuterium exchange) paired with mass spectrometry .

- Correlation of computational Gibbs free energy differences with experimental equilibrium ratios .

Methodological Guidelines

- Data Reporting : Follow the Beilstein Journal’s standards for experimental reproducibility, including raw spectral data in supplementary files and explicit citation of prior synthetic protocols .

- Conflict Analysis : Use PICOT frameworks (Population: compound batches; Intervention: assay conditions; Comparison: literature data; Outcome: bioactivity; Time: longitudinal stability) to structure hypothesis-driven inquiries .

- Ethical Compliance : Document IRB approvals for biological samples and adhere to Cambridge English guidelines for data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.